molecular formula C7H15N3O B13153202 1-(2-Aminocyclopropyl)-3-propylurea

1-(2-Aminocyclopropyl)-3-propylurea

Cat. No.: B13153202
M. Wt: 157.21 g/mol
InChI Key: AFPBXLNVCBOUTO-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopropyl)-3-propylurea is an organic compound featuring a cyclopropyl ring substituted with an amino group and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopropyl)-3-propylurea typically involves the reaction of cyclopropylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclopropyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-Aminocyclopropyl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of enzyme activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Aminocyclopropyl)-3-propylurea exerts its effects involves the interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to the target.

Comparison with Similar Compounds

  • 1-(2-Aminocyclopropyl)-3-methylurea
  • 1-(2-Aminocyclopropyl)-3-ethylurea
  • 1-(2-Aminocyclopropyl)-3-butylurea

Uniqueness: 1-(2-Aminocyclopropyl)-3-propylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-aminocyclopropyl)-3-propylurea

InChI

InChI=1S/C7H15N3O/c1-2-3-9-7(11)10-6-4-5(6)8/h5-6H,2-4,8H2,1H3,(H2,9,10,11)

InChI Key

AFPBXLNVCBOUTO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1CC1N

Origin of Product

United States

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